N-(4-Chlorobenzyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)hexanamide: is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.748 g/mol . It is a member of the hexanamides family, characterized by the presence of a hexanamide backbone substituted with a 4-chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)hexanamide typically involves the reaction of 4-chlorobenzylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorobenzyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
it is believed to interact with specific molecular targets, potentially involving pathways related to its antimicrobial properties . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
- N-(2,4-Dichlorophenyl)hexanamide
- N-(4-Methoxybenzyl)hexanamide
- N-(1-Naphthyl)hexanamide
Comparison: N-(4-Chlorobenzyl)hexanamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
303092-22-0 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-5-13(16)15-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16) |
InChI Key |
FGHCZRALODBTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.